Tolmetin glucuronide
Overview
Description
Synthesis Analysis
The formation of tolmetin glucuronide occurs through enzymatic processes involving UDP-glucuronosyltransferases, which catalyze the attachment of glucuronic acid to tolmetin. This reaction is part of phase II metabolism, enhancing the solubility and excretion of hydrophobic compounds. Studies on the metabolism of tolmetin to reactive acyl-coenzyme A thioester intermediates in rats have provided insights into the pathways leading to the formation of tolmetin glucuronide and its subsequent binding to proteins, suggesting a complex metabolic pathway involving various intermediate forms (Olsen et al., 2007).
Molecular Structure Analysis
The molecular structure of tolmetin glucuronide includes a tolmetin moiety linked via an ester bond to glucuronic acid. This conjugation significantly alters the drug's physicochemical properties, such as solubility and reactivity. The presence of the glucuronic acid moiety is key to the compound's interaction with serum proteins, as demonstrated through the identification of binding sites on human serum albumin by mass spectrometry analyses (Ding et al., 1995).
Chemical Reactions and Properties
Tolmetin glucuronide exhibits specific chemical reactivity, particularly in its interaction with proteins. It can form covalent bonds with serum albumin, facilitated by its glucuronic acid component. This binding involves nucleophilic sites on proteins, such as lysine residues, via mechanisms including Schiff base formation and nucleophilic displacement of glucuronic acid (Ding et al., 1993). These reactions underline the potential for tolmetin glucuronide to modify protein function through covalent modification.
Physical Properties Analysis
The physical properties of tolmetin glucuronide, such as solubility and stability, are significantly influenced by its molecular structure. The conjugation with glucuronic acid increases the compound's solubility in water, facilitating its excretion in urine. The stability of tolmetin glucuronide and its isomers in biological matrices has been extensively studied, revealing insights into its behavior in vivo and during analytical procedures (Hyneck et al., 1987).
Chemical Properties Analysis
The chemical properties of tolmetin glucuronide, such as its reactivity and interaction with biological molecules, are central to understanding its pharmacokinetics and pharmacodynamics. Studies have shown that tolmetin glucuronide can undergo further metabolic transformations, including binding to plasma proteins and possibly contributing to the drug's efficacy and safety profile (Ding et al., 1995).
Scientific Research Applications
Formation of Covalent Adducts with Serum Albumin : Tolmetin glucuronide can form covalent adducts with serum albumin through an imine mechanism. This suggests that acyl migration followed by Schiff base formation could be a credible mechanism for generating covalent adducts in vivo (Ding et al., 1993).
Modification of Human Serum Albumins : It is capable of modifying human serum albumins, specifically affecting lysine-195, -199, and -351, as well as aspartic acid 1 and lysine-524 and -536 (Zia-Amirhosseini et al., 1995).
Mechanisms of Covalent Modification : Tolmetin glucuronide can covalently modify human serum albumin via two mechanisms: imine formation and nucleophilic displacement of glucuronic acid (Ding et al., 1995).
Rapid Degradation Rate : It exhibits the fastest degradation rate among all ketoprofen-related glucuronides studied (Skordi et al., 2005).
Potential in Ocular Drug Delivery : Tolmetin can be developed as an ocular insert delivery system for treating ocular inflammation (Tofighia et al., 2017).
Treatment of Rheumatic Diseases : It has been used in the treatment of rheumatic diseases like rheumatoid arthritis, juvenile rheumatoid arthritis, degenerative joint disease, and ankylosing spondylitis (Brogden et al., 1978).
Bioactivation and Reactive Species Formation : Oxidative metabolism of tolmetin may contribute to drug-mediated anaphylactic reactions by forming reactive species that haptenize proteins (Chen et al., 2006).
Irreversible Binding to Macromolecules : Tolmetin glucuronide shows irreversible binding to blood constituents, tissue homogenates, and subcellular fractions in vitro (Ojingwa et al., 1994).
Binding Affinity to Human Serum Albumin : Tolmetin glucuronide-α 3-isomer binds to fatty acid-free human serum albumin with high affinity (Ojingwa et al., 1994).
Presence in Plasma and Urine : It is present in plasma up to 4 hours after administration, and its isomers are present in urine up to 24 hours (Hyneck et al., 1988).
Comparison with Aspirin in Juvenile Rheumatoid Arthritis : Tolmetin and aspirin have similar anti-inflammatory and analgesic effects in the treatment of juvenile rheumatoid arthritis (Levinson et al., 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO9/c1-10-3-5-11(6-4-10)15(24)13-8-7-12(22(13)2)9-14(23)30-21-18(27)16(25)17(26)19(31-21)20(28)29/h3-8,16-19,21,25-27H,9H2,1-2H3,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFIGCPEYJZFFC-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221824 | |
Record name | Tolmetin glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tolmetin glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tolmetin glucuronide | |
CAS RN |
71595-19-2 | |
Record name | β-D-Glucopyranuronic acid, 1-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71595-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolmetin glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071595192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolmetin glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tolmetin glucuronide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC783NL4J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tolmetin glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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